molecular formula C9H7Br2IO2 B8269661 3,5-Dibromo-2-ethyl-6-iodobenzoic acid

3,5-Dibromo-2-ethyl-6-iodobenzoic acid

Cat. No.: B8269661
M. Wt: 433.86 g/mol
InChI Key: PPRGJMWOWKDJOH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethyl-6-iodobenzoic acid is an organic compound with the molecular formula C9H7Br2IO2 and a molecular weight of 433.86 g/mol . This compound is characterized by the presence of bromine, iodine, and ethyl groups attached to a benzoic acid core. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-ethyl-6-iodobenzoic acid typically involves the functionalization of benzoic acid derivatives. One common method includes the bromination and iodination of 2-ethylbenzoic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced chemical reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-ethyl-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions can vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

3,5-Dibromo-2-ethyl-6-iodobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-ethyl-6-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-ethyl-6-iodobenzoic acid is unique due to the combination of bromine, iodine, and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-dibromo-2-ethyl-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2IO2/c1-2-4-5(10)3-6(11)8(12)7(4)9(13)14/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGJMWOWKDJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1Br)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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